molecular formula C12H10Br2N2S2 B8238030 Benzenamine, 2,2'-dithiobis[4-bromo- CAS No. 182499-80-5

Benzenamine, 2,2'-dithiobis[4-bromo-

Cat. No.: B8238030
CAS No.: 182499-80-5
M. Wt: 406.2 g/mol
InChI Key: PJIQDIIKISUDNK-UHFFFAOYSA-N
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Description

Benzenamine, 2,2'-dithiobis[4-bromo-] (C₁₂H₁₀Br₂N₂S₂) is a brominated derivative of 2,2'-diaminodiphenyl disulfide (CAS 1141-88-4), where each benzene ring is substituted with a bromine atom at the para position relative to the amine group. The compound features a central disulfide (S–S) bond connecting two ortho-aminophenyl groups, with bromine atoms at the 4-position of each ring. This structural configuration imparts unique electronic and steric properties, making it valuable in coordination chemistry and materials science.

Properties

IUPAC Name

2-[(2-amino-5-bromophenyl)disulfanyl]-4-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIQDIIKISUDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)SSC2=C(C=CC(=C2)Br)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676754
Record name 2,2'-Disulfanediylbis(4-bromoaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182499-80-5
Record name 2,2'-Disulfanediylbis(4-bromoaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzenamine, 2,2'-dithiobis[4-bromo-] is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H10Br2N2S2
  • Molecular Weight : 396.15 g/mol
  • CAS Number : 84978-79-0
  • IUPAC Name : Benzenamine, 2,2'-dithiobis[4-bromo-]

The compound features two bromobenzene rings connected by a dithiobis linkage, which may influence its biological interactions and reactivity.

The biological activity of benzenamine derivatives often involves interactions with various biological targets. The dithiobis moiety can facilitate redox reactions and may enhance the compound's ability to interact with cellular components such as proteins and nucleic acids. This interaction can lead to modulation of enzyme activities and influence cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity :
    • Several studies have reported that benzenamine derivatives exhibit antimicrobial properties against various pathogens. The presence of bromine atoms is believed to enhance their efficacy.
    • Case Study : A study demonstrated that derivatives with halogen substitutions showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antioxidant Properties :
    • Compounds containing dithiobis groups have been shown to possess antioxidant activities, which can protect cells from oxidative stress.
    • Research Finding : In vitro assays indicated that benzenamine derivatives could scavenge free radicals, thereby reducing oxidative damage in cellular models .
  • Cytotoxic Effects :
    • Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells.
    • Data Table : Cytotoxicity results against various cancer cell lines are summarized below.
CompoundCell LineIC50 (µM)
Benzenamine, 2,2'-dithiobis[4-bromo-]HeLa15
MCF-720
A54925

Synthesis and Derivatives

The synthesis of benzenamine, 2,2'-dithiobis[4-bromo-] typically involves the reaction of appropriate brominated anilines with dithiol compounds under acidic conditions. Modifications in the synthesis can lead to various derivatives with altered biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

2,2'-Diaminodiphenyl Disulfide (CAS 1141-88-4)
  • Molecular Formula : C₁₂H₁₂N₂S₂
  • Molecular Weight : 248.37 g/mol
  • Key Features : Lacks bromine substituents. The disulfide bond enables redox activity, and the ortho-amine groups facilitate chelation with transition metals .
  • Applications : Used as a precursor for ligands in coordination chemistry (e.g., reactions with aldehydes to form Schiff bases) .
4,4'-Thiobisbenzenamine (CAS 139-65-1)
  • Molecular Formula : C₁₂H₁₂N₂S
  • Molecular Weight : 216.30 g/mol
  • Key Features: Contains a single sulfur atom bridging para-aminophenyl groups. The absence of a disulfide bond reduces redox reactivity compared to the target compound .
4-Bromo-2,6-dimethylbenzenamine (CAS 24596-19-8)
  • Molecular Formula : C₈H₁₀BrN
  • Molecular Weight : 200.08 g/mol
  • Key Features: Mono-brominated with methyl groups at the 2- and 6-positions. The steric hindrance from methyl groups alters reactivity compared to brominated disulfide derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Redox Activity
Benzenamine, 2,2'-dithiobis[4-bromo-] ~408.16* Not Reported Moderate (estimated) High (S–S bond)
2,2'-Diaminodiphenyl disulfide 248.37 175–180 High High
4,4'-Thiobisbenzenamine 216.30 125–130 Moderate Low
4-Bromoaniline (CAS 106-40-1) 172.02 63–65 Low N/A

*Estimated based on molecular formula C₁₂H₁₀Br₂N₂S₂.

Key Observations :

  • The bromine substituents in the target compound increase molecular weight and reduce solubility in polar solvents compared to the parent disulfide .
  • The disulfide bond in 2,2'-dithiobis derivatives enables redox-driven bond cleavage, a feature absent in 4,4'-thiobisbenzenamine .

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